methyl 4-(3-nitrophenoxy)butanoate

Medicinal Chemistry Structure-Activity Relationships Physicochemical Profiling

Methyl 4-(3-nitrophenoxy)butanoate (CAS 914605-77-9) is a meta-nitrophenoxy-substituted butanoate methyl ester with the molecular formula C₁₁H₁₃NO₅ and a molecular weight of 239.22 g/mol. The compound features a nitro group at the meta position of the phenoxy ring, an ether linkage, and a terminal methyl ester, giving it a computed XLogP3-AA of 1.9 and a topological polar surface area (TPSA) of 81.4 Ų.

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
CAS No. 914605-77-9
Cat. No. B6614297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(3-nitrophenoxy)butanoate
CAS914605-77-9
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCOC(=O)CCCOC1=CC=CC(=C1)[N+](=O)[O-]
InChIInChI=1S/C11H13NO5/c1-16-11(13)6-3-7-17-10-5-2-4-9(8-10)12(14)15/h2,4-5,8H,3,6-7H2,1H3
InChIKeyOXKQRXUDMCYHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(3-Nitrophenoxy)Butanoate (CAS 914605-77-9): Procurement-Relevant Identity and Physicochemical Baseline


Methyl 4-(3-nitrophenoxy)butanoate (CAS 914605-77-9) is a meta-nitrophenoxy-substituted butanoate methyl ester with the molecular formula C₁₁H₁₃NO₅ and a molecular weight of 239.22 g/mol [1]. The compound features a nitro group at the meta position of the phenoxy ring, an ether linkage, and a terminal methyl ester, giving it a computed XLogP3-AA of 1.9 and a topological polar surface area (TPSA) of 81.4 Ų [1]. This structural arrangement places it within a class of nitrophenoxyalkanoate esters that are primarily utilized as synthetic intermediates and scaffold precursors in medicinal chemistry . Commercially, the compound is available from multiple vendors at purities ranging from 95% to 98%, with recommended storage at 2–8°C under dry, sealed conditions .

Why Methyl 4-(3-Nitrophenoxy)Butanoate Cannot Be Replaced by In-Class Analogs Without Quantitative Verification


Substituting methyl 4-(3-nitrophenoxy)butanoate with a closely related nitrophenoxyalkanoate ester—such as the para-nitro isomer, the ethyl ester homolog, or the free carboxylic acid—introduces measurable changes in lipophilicity, electronic character, and esterase susceptibility that directly affect both synthetic utility and biological performance. The meta-nitro substitution pattern fundamentally alters the electron-withdrawing capacity of the aryl ring relative to ortho- and para-substituted analogs, as meta-nitro groups cannot withdraw electron density via resonance . This influences the reactivity of the nitro group toward reduction and the ether linkage toward enzymatic cleavage. Furthermore, the methyl ester moiety dictates the compound's behavior as a substrate or inhibitor of serine hydrolases; even a change to ethyl or isopropyl esters can alter hydrolysis rates by an order of magnitude [1]. The quantitative evidence below, while limited in scope, underscores that generic substitution without experimental confirmation risks significant deviations in chemical reactivity, pharmacokinetic profi le, and assay outcomes.

Methyl 4-(3-Nitrophenoxy)Butanoate: Quantified Differentiation Against Closest Structural Analogs


Meta-Nitro Substitution Alters Electron-Withdrawing Capacity Versus Para-Nitro Isomer

The meta-nitro group in methyl 4-(3-nitrophenoxy)butanoate cannot withdraw electron density through resonance, unlike the para-nitro isomer. This fundamental electronic difference means that meta-nitrophenoxide is measurably more basic than para-nitrophenoxide . In the context of this compound, the meta-nitro substitution reduces the electrophilicity of the aryl ring compared to para substitution, which affects the rate of nucleophilic aromatic substitution and the redox potential of the nitro group. While no direct comparative reduction-potential data for the complete butanoate esters are available in the open literature, the well-established difference in the Hammett σₚ value for para-NO₂ (+0.78) versus meta-NO₂ (+0.71) quantifies the reduced electron withdrawal at the meta position [1].

Medicinal Chemistry Structure-Activity Relationships Physicochemical Profiling

Methyl Ester Hydrolysis Rate Is Intermediate Among Alkyl Esters in Nitrophenoxybutanoate Class

The rate of enzymatic hydrolysis of nitrophenoxybutanoate esters is highly sensitive to the alkyl ester moiety. In a study of 3-(2-nitrophenoxy)butanoates, cyanomethyl esters hydrolyzed significantly faster than methyl, ethyl, and other alkyl esters when exposed to Pseudomonas lipases, with chiral HPLC revealing enantiomeric excesses of 70–90% for kinetic resolutions . Although that study examined ortho-nitro substrates, the ester-dependent hydrolysis trend is class-conserved. Separately, in NNMT prodrug research, the isopropyl 4-(3-nitrophenoxy)butanoate ester was selected over the methyl ester because the isopropyl prodrug exhibited 50-fold enhanced cellular uptake relative to the parent carboxylic acid, and esterase-dependent conversion was confirmed in aqueous buffer stability assays [1]. The methyl ester is therefore positioned as an intermediate-lability option: more hydrolytically stable than cyanomethyl esters but potentially less cell-permeable than the isopropyl ester.

Prodrug Design Esterase Substrate Specificity Pharmacokinetics

Lipophilicity (XLogP3-AA = 1.9) Distinguishes Methyl Ester from Carboxylic Acid Parent and Longer-Chain Esters

The computed octanol-water partition coefficient (XLogP3-AA) for methyl 4-(3-nitrophenoxy)butanoate is 1.9 [1]. This value is approximately 2–3 log units higher than the corresponding carboxylic acid, 4-(3-nitrophenoxy)butanoic acid (predicted XLogP3-AA ≈ -0.5 to 0.0), and approximately 0.5–1.0 log units lower than the isopropyl ester (predicted XLogP3-AA ≈ 2.4–2.9). The methyl ester also has zero hydrogen-bond donors (HBD = 0), compared to the carboxylic acid which has HBD = 1, further reducing the polarity and improving membrane permeability characteristics [1]. These differences are critical for reversed-phase chromatographic retention and passive cellular permeability.

Drug-Likeness ADME Prediction Chromatographic Method Development

Meta-Nitrophenoxy Moiety Confers Distinct Spectroscopic and Chromogenic Properties vs. Para Isomer

The absorption spectra of nitrophenolates differ markedly between ortho, meta, and para isomers. The meta-substituted nitrophenolate anion exhibits a hypsochromic (blue-shifted) absorption maximum relative to the para isomer in vacuo, as demonstrated by gas-phase photodissociation spectroscopy of isolated nitrophenolate anions [1]. This spectroscopic difference is intrinsic to the electronic structure and persists in solution, affecting both UV-Vis detection sensitivity and the design of chromogenic substrates. Although p-nitrophenoxy derivatives are widely used as chromogenic reporters in esterase assays, the m-nitrophenoxy analog offers a distinguishable absorbance profile that can be exploited for multiplexed or orthogonal assay formats, provided the absorbance wavelength is calibrated appropriately.

Spectroscopic Characterization Chromogenic Substrate Design Analytical Method Development

Evidence-Backed Application Scenarios for Procuring Methyl 4-(3-Nitrophenoxy)Butanoate


Intermediate for Synthesis of Amino-Substituted Butanoate Derivatives via Selective Nitro Reduction

The meta-nitro group in methyl 4-(3-nitrophenoxy)butanoate can be selectively reduced to the corresponding aniline derivative (methyl 4-(3-aminophenoxy)butanoate) under catalytic hydrogenation conditions . The reduced electron-withdrawing character of the meta-nitro group (Hammett σₚ = +0.71) relative to para-nitro (σₚ = +0.78) may offer a slightly milder reduction profile, which is advantageous when chemoselectivity is required in multifunctional substrates. This reduction product serves as a versatile building block for amide, sulfonamide, and urea library synthesis in medicinal chemistry programs.

Prodrug Candidate or Probe for Esterase Activity Assays in Drug Discovery

Based on the demonstrated utility of the isopropyl analog as an esterase-sensitive prodrug for NNMT inhibitors [1], methyl 4-(3-nitrophenoxy)butanoate is positioned as a candidate prodrug scaffold with intermediate hydrolytic stability. Its methyl ester is more resistant to non-specific esterase cleavage than cyanomethyl esters but more labile than isopropyl esters, providing a tunable release window for the parent 4-(3-nitrophenoxy)butanoic acid. This property can be exploited in cellular assays requiring controlled release kinetics of the carboxylic acid payload.

Chromogenic or Spectroscopic Probe in Orthogonal Enzyme Assays

The hypsochromic shift of the meta-nitrophenolate chromophore relative to para-nitrophenolate [2] enables the use of methyl 4-(3-nitrophenoxy)butanoate as a substrate in multiplexed enzyme assays where the more common p-nitrophenyl substrates would cause spectral interference. Upon ester hydrolysis, the released meta-nitrophenol can be detected at a wavelength distinct from the 400–410 nm typically used for p-nitrophenol, allowing simultaneous monitoring of two different esterase activities in the same reaction well.

Building Block for Fragment-Based Drug Discovery (FBLD) and Diversity-Oriented Synthesis

With a molecular weight of 239.22 Da, a TPSA of 81.4 Ų, and a calculated XLogP3-AA of 1.9 [3], methyl 4-(3-nitrophenoxy)butanoate falls within desirable physicochemical space for fragment-based screening libraries. Its zero hydrogen-bond donor count and five hydrogen-bond acceptor sites provide a directional binding motif suitable for elaboration into lead-like molecules. The methyl ester serves as a convenient synthetic handle that can be hydrolyzed, transesterified, or reduced without disturbing the nitrophenoxy ether linkage.

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